Quinizarin

Catalog No.
S576134
CAS No.
81-64-1
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinizarin

CAS Number

81-64-1

Product Name

Quinizarin

IUPAC Name

1,4-dihydroxyanthracene-9,10-dione

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H

InChI Key

GUEIZVNYDFNHJU-UHFFFAOYSA-N

SMILES

Array

solubility

MODERATELY SOL IN ALCOHOL WITH RED COLOR
SOL IN ETHER WITH BROWN COLOR & YELLOW FLUORESCENCE
SOL WITH VIOLET COLOR IN AQ ALKALIES & IN AMMONIA
1 G SOL IN ABOUT 13 G OF BOILING GLACIAL ACETIC ACID
For more Solubility (Complete) data for 1,4-DIHYDROXY-9,10-ANTHRACENEDIONE (6 total), please visit the HSDB record page.

Synonyms

1,4-dihydroxy-9,10-anthraquinone, 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone, radiacal ion (1-), anthrarufin, quinizarin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O

The exact mass of the compound Quinizarin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as moderately sol in alcohol with red colorsol in ether with brown color & yellow fluorescencesol with violet color in aq alkalies & in ammonia1 g sol in about 13 g of boiling glacial acetic acidsol in hot water & benzenesol in potassium hydroxide & sulfuric acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646569. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinizarin (1,4-dihydroxyanthraquinone) is a structurally specific, orange-to-red crystalline powder derived from the anthraquinone core. It serves as a critical intermediate in the synthesis of high-value dyes, including Disperse Violet 26, Solvent Blue 35, and Acid Violet 43.[1][2] Beyond its role in coloration, Quinizarin's distinct electrochemical properties, stemming from the 1,4-positioning of its hydroxyl groups, have established its use as a redox-active component in energy storage systems and as a chemosensor for metal ion detection.[3][4] Its performance in these applications is highly dependent on its specific isomeric form and purity, particularly the concentration of process-critical impurities like toluene insolubles.[1]

While structurally similar, dihydroxyanthraquinone isomers like Alizarin (1,2-dihydroxy), Danthron (1,8-dihydroxy), and Quinizarin (1,4-dihydroxy) are not functionally interchangeable for many procurement needs. The specific placement of the two hydroxyl groups dictates the molecule's electrochemical redox potential, metal chelation behavior, spectroscopic properties, and thermal stability.[5][6] For applications such as aqueous organic redox flow batteries (AORFBs), the lower redox potential of the 1,4-isomer (Quinizarin) is a decisive factor for achieving higher cell voltage compared to the 1,2-isomer (Alizarin).[5] Similarly, in dye synthesis, the 1,4-dihydroxy structure is a required precursor for specific target molecules like Disperse Violet 28 and Solvent Blue 36, for which other isomers are unsuitable starting materials.[1] Therefore, substituting Quinizarin with a seemingly similar but structurally different isomer will lead to significant, quantifiable performance failures in targeted electrochemical and synthetic applications.

Electrochemical Advantage in Energy Storage: Higher Full Cell Voltage than Alizarin

In symmetric all-quinone aqueous batteries, the isomeric structure is a primary determinant of cell voltage. A direct comparison using cyclic voltammetry shows that a 2,3-dimethyl-quinizarin symmetric cell achieves a full cell voltage 120 mV higher than a comparable cell based on its isomer, Alizarin.[1] The reduction potential for the quinizarin derivative was 50 mV more negative, directly contributing to a more favorable cell potential, a critical performance metric for battery applications.[1] This demonstrates the non-interchangeability of these isomers for energy storage procurement.

Evidence DimensionFull Cell Voltage
Target Compound Data1.16 V (for 2,3-dimethyl-quinizarin)
Comparator Or BaselineAlizarin: 1.04 V
Quantified Difference+120 mV
ConditionsSymmetric all-quinone aqueous battery, cyclic voltammetry at 100 mV/s scan rate.

A higher cell voltage directly translates to higher energy density and power output, making Quinizarin's core structure a more effective choice for redox flow battery development.

Precursor Suitability: A Required Intermediate for Specific High-Performance Dyes

Quinizarin is not a generic dye precursor; it is the specific and required backbone intermediate for synthesizing a range of commercially significant anthraquinone dyes. These include Disperse Violet 26, Disperse Violet 28, Solvent Blue 35, and Solvent Blue 36.[1][5] The synthesis routes for these products are designed specifically for the 1,4-dihydroxyanthraquinone structure. Using isomers like Alizarin (1,2-dihydroxy) or other analogs would not yield the target dye molecules. Furthermore, the efficiency of these syntheses is dependent on Quinizarin purity; for instance, specifications often require Toluene Insoluble substances to be below 0.2% to ensure maximum yield.[1]

Evidence DimensionSynthetic Pathway Compatibility
Target Compound DataDirect precursor to Disperse Violet 26/28, Solvent Blue 35/36
Comparator Or BaselineOther dihydroxyanthraquinone isomers (e.g., Alizarin): Not compatible precursors for these specific dyes.
Quantified DifferenceQualitatively non-interchangeable; use of isomers results in synthesis failure for target products.
ConditionsIndustrial synthesis of specific anthraquinone dyes.

For manufacturers of these specific dyes, there is no substitute for Quinizarin; its procurement is essential for the viability of the production line.

Differential Solubility Profile for Processability and Formulation

Quinizarin exhibits a distinct solubility profile in common organic solvents compared to its isomers, a key parameter for process design and formulation. While both Quinizarin and its 1,2-isomer Alizarin are generally soluble in organic solvents and insoluble in water, their quantitative solubilities differ, impacting solvent selection for synthesis, purification, and application.[1][5] For Quinizarin, solubility in a study of five solvents was highest in toluene, followed by acetone, acetic acid, acetonitrile, and n-butanol, with all solubilities below 2.5% by weight.[5] This specific solubility hierarchy is critical for process optimization, such as selecting an appropriate solvent for crystallization to control particle size and purity.

Evidence DimensionSolubility Order in Organic Solvents
Target Compound DataDecreasing solubility: Toluene > Acetone > Acetic Acid > Acetonitrile > n-Butanol
Comparator Or BaselineAlizarin: Soluble in hexane and chloroform, but with different quantitative values and ranking, making solvent systems non-transferable.
Quantified DifferenceDifferent solubility hierarchy and quantitative values dictate solvent choice for processing.
ConditionsSolubility determined gravimetrically from 20°C to 45°C.

This distinct solubility profile directly informs solvent selection for reaction, extraction, and formulation, making it a critical procurement variable for process chemists and formulators.

Negolyte Material for High-Voltage Aqueous Organic Redox Flow Batteries (AORFBs)

Quinizarin's 1,4-dihydroxyanthraquinone structure provides a lower redox potential compared to its 1,2-isomer, Alizarin. This directly enables the construction of AORFBs with higher cell voltages, a primary driver for increased energy density.[1] Procurement of Quinizarin is therefore indicated for research and development efforts focused on maximizing the performance of next-generation, sustainable grid-scale energy storage systems.

Mandatory Precursor for Specific Anthraquinone Dyes and Pigments

This compound is the essential starting material for the synthesis of specific commercial dyes such as Solvent Orange 86, Disperse Violet 28, and others.[5][7] Industrial buyers in the dye and pigment manufacturing sector should procure Quinizarin when their synthesis pathways are explicitly designed for its 1,4-dihydroxy structure, as isomeric substitutes will not yield the correct final product.

Fluorescent Chemosensors for Metal Ion Detection

The 1,4-dihydroxy arrangement in Quinizarin allows for effective chelation with metal ions like aluminum, leading to a significant enhancement of fluorescence intensity (a greater than 30-fold increase with Al3+).[8] This makes it a preferred choice over isomers for developing highly sensitive and selective fluorescent sensors for specific metal ions in analytical and environmental applications.

Physical Description

Dry Powder
Yellow-red, orange, or deep red solid; [HSDB] Orange powder; [MSDSonline]

Color/Form

ORANGE CRYSTALS FROM ACETIC ACID; ORANGE PLATES FROM ETHER; DEEP RED NEEDLES FROM ALCOHOL, BENZENE, TOLUENE, XYLENE
YELLOW RED LEAFLETS FROM ETHER; RED CRYSTALS FROM TOLUENE, ACETIC ACID

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

240.04225873 Da

Monoisotopic Mass

240.04225873 Da

Flash Point

222 °C

Heavy Atom Count

18

Melting Point

196 °C

UNII

8S496ZV3CS

GHS Hazard Statements

Aggregated GHS information provided by 2140 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 2140 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 2134 of 2140 companies with hazard statement code(s):;
H315 (96.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

LAXATIVE EFFECTS OF 6 ANTHRAQUINONES WERE RELATED TO THEIR ABILITY TO UNCOUPLE PHOSPHORYLATION IN BOTH PLANT (PHASEOLUS AUREUS) & ANIMAL (GUINEA PIGS INTESTINE) MITOCHONDRIA. THE STRUCTURAL REQUIREMENTS WERE: A RIGID PLANAR STRUCTURE AND AT LEAST 1 OH GROUP, PREFERENTIALLY IN POSITION 1, 1 AND 8, 2, 3, 6, AND 7.

Vapor Pressure

0.00000002 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

81-64-1

Associated Chemicals

1,5-Dihydroxyanthraquinone;117-12-4
1,7-Dihydroxyanthraquinone;1322-60-7
1,8-Dihydroxyanthraquinone;117-10-2
2,6-Dihydroxyanthraquinone;84-60-6
2,7-Dihydroxyanthraquinone;572-93-0

Wikipedia

1,4-Dihydroxyanthraquinone

Methods of Manufacturing

...BY DIAZOTIZING P-CHLOROANILINE, CONDENSING WITH PHTHALIC ANHYDRIDE, & HYDROLYZING: BRITISH PATENT 373,999, CA 27, 3946 (1933); BY TREATING ANTHRAQUINONE WITH AMMONIUM PERSULFATE IN SULFURIC ACID: WACKER, J PRAKT CHEM [2] 54, 90 (1896). BY HEATING P-CHLOROPHENOL, PHTHALIC ANHYDRIDE & EITHER SULFURIC ACID OR ALUMINUM CHLORIDE: REYNOLDS, BIGELOW, J AM CHEM SOC 48, 420 (1926); US PATENT 1,845,632, CA 26, 2203; ORG SYN COLL VOL I, 476 (NEW YORK, 1941).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
9,10-Anthracenedione, 1,4-dihydroxy-: ACTIVE
THE CONDENSATION OF ALKYLENEDIAMINES WITH QUINIZARIN GAVE COMPD MARKEDLY ACTIVE AGAINST BOTH LEUKEMIAS & SOLID TUMORS IN MICE.
1,4-DIHYDROXYANTHRAQUINONE IS FUNGICIDE @ 4000 PPM FOR CONTROL OF POWDERY MILDEW (ERYSIPHE POLYGONI) ON INOCULATED CRANBERRY BEAN SEEDLINGS.

Clinical Laboratory Methods

HPLC IS EMPLOYED FOR ANALYSIS OF QUINIZARIN IN D&C GREEN #6.

Stability Shelf Life

BLACK PPT WITH CO2; SUBLIMES @ HIGH VACUUM

Dates

Last modified: 08-15-2023

Study of Quinizarin Interaction with SDS Micelles as a Model System for Biological Membranes

Ana Maria Toader, Petruta Oancea, Mirela Enache
PMID: 33855576   DOI:

Abstract

Investigation of the interaction of quinizarin (Q), an analogue of the core unit of different anticancer drugs, with anionic SDS micelles has been performed by absorption and conductance measurements in 0.1 M phosphate buffer, pH 7.4 and over the temperature range of 298.15-323.15 K. The values of binding constant (Kb), partition coefficient (Kx) and the corresponding thermodynamic parameters (Gibbs free energy, enthalpy, entropy) for the binding and distribution of quinizarin between the bulk aqueous solution and surfactant micelles have been determined and discussed in terms of possible intermolecular interactions. Values of critical micelle concentration (CMC) and degree of ionization (?) for SDS in the absence and the presence of quinizarin have been evaluated from conductometric study. Comparing the absorption spectra of quinizarin in SDS micelles with the spectra in different solvents revealed that quinizarin molecules are located in the hydrophilic region of SDS micelles. The trend of changes in Gibbs free energy, enthalpy and entropy with temperature shows that both binding and partition processes are spontaneous and entropy driven. In addition, the hydrophobic interactions are the main forces involved in binding and partition processes.


Synthesis, characterization and albumin binding capabilities of quinizarin containing ternary cobalt(III) complexes

Máté Kozsup, Orsolya Dömötör, Sándor Nagy, Etelka Farkas, Éva A Enyedy, Péter Buglyó
PMID: 31874363   DOI: 10.1016/j.jinorgbio.2019.110963

Abstract

Four Co(III) ternary complexes with the composition of [(Co(4 N))
(quin)](ClO
)
or [(Co(4 N))
(quinS)](ClO
)
, where 4 N = tris(2-aminoethyl)amine (tren) or tris(2-pyridylmethyl)amine (tpa), quinH
= quinizarin (1,4-dihydroxy-9,10-anthraquinone), quinSH
= quinizarin-2-sulfonic acid (1,4-dihydroxy-9,10-anthraquinone-2-sulfonic acid), were synthesized, characterized and their human serum albumin (HSA) binding capabilities were also tested. The complexes can be considered as likely chaperons of quinizarins which are structural models for anthracycline-based anticancer drugs like doxorubicin. All the Co(III) complexes are dinuclear and were isolated as mixture of isomers. Comparison of the cyclic voltammograms of the free ligands and the appropriate Co(III) complexes revealed that the new signals belonging to reversible processes in the range -400-0 mV (vs. Ag/AgCl) for the complexes can be attributed to the reversible reduction of the Co(III) centre. These potentials are in the range of typical (O,O) chelated Co(III) ternary complexes bearing 4 N donor ligands and follow the order being more positive for the tpa containing complexes. Presence of the sulfonate group in the quinizarin results in slightly more negative reduction potential of the Co(III) complexes. HSA binding capabilities of the quinH
and quinSH
ligands as well as the appropriate complexes showed that quinSH
has higher affinity to the protein than quinH
while none of the complexes seem to bind to HSA.


Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents

Yanghou Liu, Yuehui Liang, Jun Jiang, Qing Qin, Lisheng Wang, Xu Liu
PMID: 30846253   DOI: 10.1016/j.bmcl.2019.02.026

Abstract

The novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene group were designed to covalently bind to topoisomerase II, and their structures were confirmed by nuclear magnetic resonance and high resolution mass spectrometer technologies in this article. The in vitro cytotoxicity against different cancer cell lines and one normal liver cell line (L02) was evaluated by MTT assay. Compound A1 was the most potent anti-proliferative agent against the human liver cancer HepG-2 cells (IC
= 12.5 μM), and there is no obvious growth inhibitory effect on normal liver tissue L02 cells. The good cytotoxicity and selectivity of compound A1 suggest that it could be a promising lead for further optimization. The mechanisms of action about compound A1 and A4 were further investigated through analysis of cell apoptosis. Confocal microscopy tracks the location of compound A1 in the cell, which could enter the cytoplasm and nucleus, and induce severe deformation of the nucleus. The docking study demonstrated that A1 could interact with the catalytic active site in topoisomerase II.


Antiproliferative, DNA binding, and cleavage properties of dinuclear Co(III) complexes containing the bioactive quinizarin ligand

Hana Crlikova, Hana Kostrhunova, Jitka Pracharova, Máté Kozsup, Sándor Nagy, Péter Buglyó, Viktor Brabec, Jana Kasparkova
PMID: 32112290   DOI: 10.1007/s00775-020-01765-4

Abstract

The adverse side effects and acquired resistance associated with the clinical application of traditional platinum-based anticancer drugs have forced investigation of alternative transition metal-based compounds and their cytostatic properties. Over the last years, the anticancer potential of cobalt complexes has been extensively studied, and in-depth analyses of their mode of action have been conducted. In this work, we present antiproliferative activity against human cancer cells of the dinuclear Co(III) complexes bearing the quinizarin ligand and tris(2-aminoethyl)amine (tren, compound 1) or tris(2-pyridylmethyl)amine (tpa, compound 2) co-ligands. To contribute the understanding mechanisms of biological action of these compounds, their association with DNA in the cells, DNA binding in cell-free media, and DNA cleavage capability were investigated in detail. The results demonstrate that both complexes interact with DNA in tumor cells. However, their mechanism of antiproliferative action is different, and this difference is mirrored by distinct antiproliferative activity. The antiproliferative effect of 1 is connected with its ability to intercalate into DNA and subsequently to inhibit activities of DNA processing enzymes. In contrast, the total antiproliferative efficiency of 2, thanks to its redox properties, appears to be connected with its ability to form radicals and, consequently, with the ability of 2 to cleave DNA. Hence, the findings presented in this study may significantly contribute to understanding the antitumor potential of cobalt complexes. Dinuclear Co(III) complexes containing the bioactive quinizarin ligand exhibit antiproliferative activity based on distinct mechanism.


Design and synthesis of various quinizarin derivatives as potential anticancer agents in acute T lymphoblastic leukemia

Xiufang Hu, Yanqin Cao, Xu Yin, Li Zhu, Yingyu Chen, Wenfeng Wang, Jianda Hu
PMID: 30827866   DOI: 10.1016/j.bmc.2019.02.041

Abstract

A series of quinizarin derivatives containing quaternary ammonium salts and/or thiourea groups were synthesized and their anticancer activities against leukemia cell lines have been tested. Results showed that most of quinizarin derivatives could inhibit the proliferation of leukemia cells. Among these derivatives, compound 3 showed good inhibition activity against various leukemia cells with IC
values ranging from 0.90 ± 2.55 μM to 10.90 ± 3.66 μM. At the same time, compound 3 also inhibited the growth of human embryonic kidney-293 cell (HEK-293). Molt-4 and Jurkat cells, acute T lymphoblastic leukemia (T-ALL) cell lines, were selected to reveal potential anticancer mechanism of compound 3. Compound 3 inhibited the proliferation of Molt-4 and Jurkat cells in a dose- and time-dependent manner and led to a marked G0/G1 phase arrest. Analysis of Annexin V-APC and intracellular reactive oxygen species (ROS) level by flow cytometry showed that compound 3 induced significant apoptosis in Molt-4 and Jurkat cells. Western blotting assay showed that compound 3 activated the caspase-dependent apoptosis pathway and induced the degradation of Bcl-2 and c-myc protein.


Probing the intermolecular interactions into serum albumin and anthraquinone systems: a spectroscopic and docking approach

Sameer Shakeel Ansari, Rizwan Hasan Khan, Saeeda Naqvi
PMID: 28974158   DOI: 10.1080/07391102.2017.1388284

Abstract

Intermolecular interaction study of human serum albumin (HSA) with two anthraquinones i.e. danthron and quinizarin has been performed through fluorescence, UV-vis and CD spectroscopy along with docking analysis. The titration of drugs into HSA solution brought about the quenching of fluorescence emission by way of complex formation. The binding constants were found to be 1.51 × 10
L mol
and 1.70 × 10
L mol
at λ
= 280 nm while at λ
= 295 nm, the values of binding constants were 1.81 × 10
L mol
and 1.90 × 10
L mol
which hinted toward binding of both the drugs in the vicinity of subdomain IIA. Different temperature study revealed the presence of static quenching mechanism. Moreover, more effective quenching of the fluorescence emission was observed at λ
= 295 nm which also suggested that both the drug molecule bind nearer to Trp-214. Thermodynamic parameters showed that hydrophobic interaction was the major force behind the binding of drugs. The UV-vis spectroscopy testified the formation of complex in both the systems and primary quenching mechanism as static one. The changes in secondary structure and α-helicity in both the systems were observed by circular dichroism spectroscopy. Furthermore, molecular docking analysis predicted the probable binding site of drugs in subdomain IIA of HSA molecule. The types of amino acid residues surrounding the drug molecule advocated that van der Waals forces, hydrophobic forces and electrostatic forces played a vital role in the stabilization of drug-protein complex formed.


Improving risk assessment of color additives in medical device polymers

Vaishnavi Chandrasekar, Dustin W Janes, Christopher Forrey, David M Saylor, Akhil Bajaj, Timothy V Duncan, Jiwen Zheng, Kausar B Riaz Ahmed, Brendan J Casey
PMID: 28140510   DOI: 10.1002/jbm.b.33845

Abstract

Many polymeric medical device materials contain color additives which could lead to adverse health effects. The potential health risk of color additives may be assessed by comparing the amount of color additive released over time to levels deemed to be safe based on available toxicity data. We propose a conservative model for exposure that requires only the diffusion coefficient of the additive in the polymer matrix, D, to be specified. The model is applied here using a model polymer (poly(ether-block-amide), PEBAX 2533) and color additive (quinizarin blue) system. Sorption experiments performed in an aqueous dispersion of quinizarin blue (QB) into neat PEBAX yielded a diffusivity D = 4.8 × 10
cm
s
, and solubility S = 0.32 wt %. On the basis of these measurements, we validated the model by comparing predictions to the leaching profile of QB from a PEBAX matrix into physiologically representative media. Toxicity data are not available to estimate a safe level of exposure to QB, as a result, we used a Threshold of Toxicological Concern (TTC) value for QB of 90 µg/adult/day. Because only 30% of the QB is released in the first day of leaching for our film thickness and calculated D, we demonstrate that a device may contain significantly more color additive than the TTC value without giving rise to a toxicological concern. The findings suggest that an initial screening-level risk assessment of color additives and other potentially toxic compounds found in device polymers can be improved. © 2017 Wiley Periodicals, Inc. J Biomed Mater Res Part B: Appl Biomater, 106B: 310-319, 2018.


Interstrand DNA covalent binding of two dinuclear Ru(ii) complexes. Influence of the extra ring of the bridging ligand on the DNA interaction and cytotoxic activity

Héctor J Lozano, Natalia Busto, Gustavo Espino, Arancha Carbayo, José M Leal, James A Platts, Begoña García
PMID: 28243638   DOI: 10.1039/c6dt04888a

Abstract

In this work, we report experimental and computational evidence for the intercalation into the DNA base-pairs of the free quinones quinizarin (Q) and naphthazarin (N) and the interstrand covalent binding of their p-cymene di-ruthenium(ii) complexes (Cl
Ru
X, with X = N, Q bridging ligands). The intercalation extent for the N complex was larger than that for Q, which is in good agreement with the higher relative contour length and melting temperature for the same C
/C
ratio and with the computational mean stacking distances between the ligand and the nearest base-pair (3.34 Å and 3.19 Å) for N and Q, respectively. However, the apparent binding constant of Q/DNA, two orders higher than that of N/DNA, indicates that the thermal stability of the X/DNA complex is more related to the degree of intercalation than to the magnitude of the binding constant. Cl
Ru
X complexes undergo aquation, forming the aqua-derivatives [(H
O)
Ru
X]
. These can further bind covalently to DNA via interstrand crosslinking, through both Ru centres and two N7 sites of consecutive guanines, to give (DNA
)Ru
X complexes, by a mechanism similar to that of cisplatin. To the best of our knowledge, this type of interaction with dinuclear Ru(ii) complexes has not been reported hitherto. The experimental and computational results reveal that the number of rings of the aromatic moiety and the covalent binding to DNA play a key role in the behaviour of the quinones and their Ru(ii) derivatives. The cytotoxicity of the ligands and the corresponding Ru(ii) complexes was evaluated in MCF-7, A2780, A2780cis tumour cells and in the healthy cell line MRC-5. The cytotoxic activity was notable for N and negligible for Q. The IC
values and the resistance (RF) and selectivity (SF) factors show that the Cl
Ru
N complex is the most promising among the four studied anticancer drugs.


Monitoring the Activity of Immobilized Lipase with Quinizarin Diester Fluoro-Chromogenic Probe

Carolina Aparecida Sabatini, Denis Massucatto Dos Santos, Sabrina Matos de Oliveira da Silva, Marcelo Henrique Gehlen
PMID: 29207517   DOI: 10.3390/molecules22122136

Abstract

Quinizarin diester is used as a fluoro-chromogenic substrate of the activity of lipase supported in poly(methylmetacrylate) beads (CALB, Novozym
435) dispersed in organic solvents. The monoester and diester of quinizarin are both non-fluorescent species contrasting with the enzymatic product quinizarin that shows optical absorption in the visible region and strong fluorescence signal. The enzymatic conversion is accomplished by spectroscopic measurements and it follows a sigmoid curve from which the mean reaction time of the enzymatic process can be determined. This parameter indicates the enzyme activity of the immobilized lipase. Its dependency with the amount of lipase allowed the determination of the ratio of the catalytic rate and the Michaelis constant (
/
) and the experimental value found was (1.0 ± 0.1) × 10
mg
/min in the case of quinizarin diacetate.


Biophysical Characterization and Anticancer Activities of Photosensitive Phytoanthraquinones Represented by Hypericin and Its Model Compounds

Valéria Verebová, Jiří Beneš, Jana Staničová
PMID: 33271809   DOI: 10.3390/molecules25235666

Abstract

Photosensitive compounds found in herbs have been reported in recent years as having a variety of interesting medicinal and biological activities. In this review, we focus on photosensitizers such as hypericin and its model compounds emodin, quinizarin, and danthron, which have antiviral, antifungal, antineoplastic, and antitumor effects. They can be utilized as potential agents in photodynamic therapy, especially in photodynamic therapy (PDT) for cancer. We aimed to give a comprehensive summary of the physical and chemical properties of these interesting molecules, emphasizing their mechanism of action in relation to their different interactions with biomacromolecules, specifically with DNA.


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